![molecular formula C23H22ClN7O2 B2768102 (4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-54-5](/img/structure/B2768102.png)
(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a type of heterocyclic compound, which is a cyclic compound with at least two different elements as atoms of ring members . It’s part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazine hydrate in the presence of a starting material in ethanol . A mixture of certain compounds was taken in DMF and added 1.5 equivalents of piperidine then refluxed the mixture for appropriate times .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using IR, 1H, 13C NMR, and mass spectral data . The structure of a similar compound was solved unambiguously by single-crystal X-ray diffraction (SXRD), which confirms the structures .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the 13C NMR spectra of certain compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR absorption spectra of certain compounds were characterized by the presence of two signals for C=O groups .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against a broad range of RNA and DNA viruses, including Coxsackie B4 virus .
Nonlinear Optics
The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been explored for its potential in nonlinear optics . Second and third harmonic generation studies at different wavelengths confirmed its suitability for these applications .
Crystal Structure
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate was synthesized via a one-pot sequential strategy. X-ray diffraction analysis revealed a layer structure formed by hydrogen bonding between C–H···O and C–H···N interactions .
Mechanism of Action
Future Directions
The future directions of research on similar compounds could involve synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGSZDHXZLVROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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